![molecular formula C17H16N4O2S B2536394 Benzo[d]thiazol-6-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034580-71-5](/img/structure/B2536394.png)
Benzo[d]thiazol-6-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
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Description
The compound of interest, "Benzo[d]thiazol-6-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone," is not directly mentioned in the provided papers. However, the papers do discuss related compounds with benzo[d]thiazole scaffolds, which are of significant interest due to their biological activities. The first paper discusses benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, which have been identified as new anti-mycobacterial chemotypes . These compounds have been synthesized and tested for their potential anti-tubercular activity against Mycobacterium tuberculosis and evaluated for cytotoxicity .
Synthesis Analysis
The synthesis of related compounds involves the preparation of structurally diverse benzo[d]thiaz
Scientific Research Applications
Anti-Mycobacterial Applications
Compounds structurally related to Benzo[d]thiazol-6-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone have been identified as new anti-mycobacterial chemotypes. A study by Pancholia et al. (2016) found that benzo[d]thiazol-2-yl(piperazin-1-yl)methanones showed significant anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain, with some compounds exhibiting low cytotoxicity and promising therapeutic indices Pancholia, S., Dhameliya, T. M., Shah, P., Jadhavar, P. S., Sridevi, J., Yogeshwari, P., Sriram, D., & Chakraborti, A. (2016). European Journal of Medicinal Chemistry, 116, 187-199.
Antimicrobial Applications
The synthesis and antimicrobial activity of pyridine derivatives, including benzothiazoles, have been explored by Patel et al. (2011). The study involved preparing various benzothiazolyl amino pyridines and their amide derivatives, which exhibited variable and modest antimicrobial activity against a range of bacterial and fungal strains Patel, N., Agravat, S. N., & Shaikh, F. M. (2011). Medicinal Chemistry Research, 20, 1033-1041.
Anticonvulsant Applications
Research by Malik and Khan (2014) on novel triazinyl and isoxazolyl derivatives, which share a structural resemblance to this compound, revealed their potential as anticonvulsant agents. The study highlighted the efficacy of these compounds in maximal electroshock (MES) tests, indicating their potential as sodium channel blockers and anticonvulsant agents Malik, S., & Khan, S. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry, 29, 505-516.
Anticancer Applications
Compounds structurally related to this compound have been studied for their anticancer properties. Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives with potential antimicrobial and antioxidant activity, indicative of their broader application in cancer research and other areas of medicinal chemistry Flefel, E. M., El-Sofany, W., El-Shahat, M., Naqvi, A., & Assirey, E. (2018). Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry, 23.
properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-2-5-16(20-19-11)23-13-6-7-21(9-13)17(22)12-3-4-14-15(8-12)24-10-18-14/h2-5,8,10,13H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWZWDZOTXWUCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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